molecular formula C17H17FO B1360571 2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone CAS No. 898768-34-8

2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone

Cat. No.: B1360571
CAS No.: 898768-34-8
M. Wt: 256.31 g/mol
InChI Key: SYFBYVODKONIJH-UHFFFAOYSA-N
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Description

2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C17H17FO It is a derivative of propiophenone, characterized by the presence of a fluorophenyl group and two methyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-fluoroacetophenone with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with molecular targets through various pathways. The presence of the fluorophenyl group enhances its ability to participate in aromatic interactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions contribute to its potential biological activities and effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’,6’-Dimethyl-3-(4-chlorophenyl)propiophenone
  • 2’,6’-Dimethyl-3-(4-bromophenyl)propiophenone
  • 2’,6’-Dimethyl-3-(4-methylphenyl)propiophenone

Uniqueness

2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFBYVODKONIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644581
Record name 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-34-8
Record name 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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